1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
Overview
Description
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is an organic compound characterized by a phenyl ring substituted with a sec-butyl group and a chloroethanone moiety
Scientific Research Applications
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The success of sm cross-coupling reactions, which may involve similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in the production of various proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant changes in physiological and biochemical parameters. For instance, high doses have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, it has been found to accumulate in the liver and kidneys, where it exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-sec-butylphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amines, ethers, or thioethers.
Reduction: 1-(4-sec-Butyl-phenyl)-2-hydroxyethanone.
Oxidation: 4-sec-Butylbenzoic acid.
Comparison with Similar Compounds
1-(4-tert-Butyl-phenyl)-2-chloro-ethanone: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-(4-sec-Butyl-phenyl)-2-bromo-ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to tert-butyl or other alkyl groups. This uniqueness can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKATGIDLDKFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403521 | |
Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77234-66-3 | |
Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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